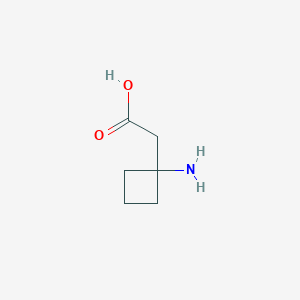

2-(1-Aminocyclobutyl)acetic acid

Description

Significance of Cyclobutane (B1203170) Amino Acids in Chemical Biology Research

Cyclobutane amino acids (CBAAs) have emerged as a noteworthy class of conformationally restricted amino acids. researchgate.net The four-membered ring of cyclobutane imposes significant constraints on the molecule's flexibility, making CBAAs valuable for developing strained and conformationally restricted peptide mimetics. researchgate.net These modified peptides have potential applications in medicine and can serve as versatile synthetic building blocks or catalysts. researchgate.net The rigid cyclobutane structure has been explored for its adaptability in various chemical reactions, including ring-closing metathesis for creating stapled peptides, which are a promising class of next-generation therapeutics due to their enhanced structural and metabolic stability. rsc.org

The incorporation of cyclobutane rings can influence the secondary structure of peptides. For example, cyclobutane-bearing stapled peptides have been shown to exhibit higher α-helicity and, consequently, stronger biological activity compared to their more flexible counterparts. rsc.org This highlights the potential of cyclobutane amino acids to modulate the three-dimensional structure and function of peptides.

Overview of Non-Proteinogenic Amino Acid Research and its Intersections with Cyclic Systems

Non-proteinogenic amino acids are those not found among the 22 naturally encoded in the genomes of organisms for protein synthesis. wikipedia.org Over 140 non-proteinogenic amino acids occur naturally in proteins, and thousands more have been synthesized in the laboratory. wikipedia.org These "unnatural" amino acids are vital as intermediates in biosynthesis, in the post-translational modification of proteins, and as components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.org

The study of non-proteinogenic amino acids, particularly those with cyclic structures, is a burgeoning area of research. These cyclic systems introduce conformational rigidity, which can be advantageous for designing molecules with specific biological functions. nih.govresearchgate.net The structural diversity of peptides is significantly expanded by the inclusion of non-proteinogenic building blocks, which can be synthesized through various chemical and biocatalytic methods. nih.gov

Historical Development and Early Investigations of Small-Ring Amino Acids

The synthesis and study of small-ring amino acids, including those with cyclobutane and cyclopropane (B1198618) rings, have been a focus of organic chemistry for decades. Early research often centered on developing synthetic routes to access these unique structures. For instance, photochemical [2+2] cycloaddition reactions have been a key strategy for constructing the cyclobutane core. universite-paris-saclay.fr

Initially, derivatives of 2-aminocyclobutane-1-carboxylic acid (ACBC) received less attention compared to their five- and six-membered ring counterparts, largely due to a lack of convenient synthetic methods. universite-paris-saclay.fr However, continued research has led to the development of more efficient synthetic approaches, including stereoselective methods to obtain specific isomers of these compounds. researchgate.net These advancements have paved the way for a more thorough investigation of their properties and potential applications.

Interactive Data Table: Properties of 2-(1-Aminocyclobutyl)acetic acid

| Property | Value | Source |

| Chemical Formula | C₆H₁₁NO₂ | enaminestore.com |

| Molecular Weight | 129.16 g/mol | enaminestore.com |

| CAS Number | 58885-90-8 | enaminestore.com |

| Synonyms | This compound hydrochloride | enaminestore.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-aminocyclobutyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-6(2-1-3-6)4-5(8)9/h1-4,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFXADOWWKULAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Aminocyclobutyl Acetic Acid and Its Stereoisomers

Strategies for Carbon-Carbon Bond Formation in Cyclobutane (B1203170) Ring Construction

The creation of the cyclobutane ring is the foundational step in the synthesis of these amino acids. Various C-C bond-forming reactions have been adapted to build this four-membered carbocycle.

Photochemical [2+2] cycloadditions are a powerful and direct method for forming cyclobutane rings. kib.ac.cn These reactions involve the union of two doubly bonded systems under the influence of light to generate a four-membered ring. kib.ac.cnuniversite-paris-saclay.fr

A prominent strategy involves the [2+2] photocycloaddition between a heterocyclic enone, such as uracil (B121893), and a simple alkene like ethylene (B1197577). universite-paris-saclay.frresearchgate.net This approach provides a direct entry into the core structure of cyclobutane amino acids. universite-paris-saclay.fr More recently, visible-light photocatalysis has emerged as a mild and versatile tool for these transformations. nih.gov For instance, the use of an iridium-based triplet energy transfer catalyst enables the [2+2] cycloaddition of dehydroamino acids with styrene-type olefins, yielding substituted cyclobutane α-amino acid derivatives under gentle conditions. nih.govacs.org This method is notable for its high selectivity and tolerance of various functional groups. nih.govacs.org Similarly, photosensitized reactions using catalysts like Ru(bpy)₃₂ with blue light have been employed to achieve cross-cycloadditions of allylidene-5(4H)-oxazolones, leading to complex bis(amino acids) containing a cyclobutane core. mdpi.com

| Reactants | Conditions | Key Intermediate/Product | Reference |

|---|---|---|---|

| Uracil + Ethylene | UV light | Cyclobutane pyrimidinedione (precursor to ACBC) | universite-paris-saclay.fr |

| Chiral Uracil Equivalent + Ethylene | UV light | Chiral bicyclic cyclobutane precursor | researchgate.net |

| Dehydroamino acids + Styrene-type olefins | Visible light, [Ir(dFCF₃ppy₂)dtbpy]PF₆ catalyst | Substituted cyclobutane α-amino acids | nih.govacs.org |

| Amide-linked dienes | Visible light, [Ir(dtb-bpy)(dF(CF₃)ppy)₂]PF₆ catalyst | N-protected 3-azabicyclo[3.2.0]heptan-2-ones | researchgate.net |

| 2-Aryl-4-(E-3′-aryl-allylidene)-5(4H)-oxazolones | Blue light (456 nm), Ru(bpy)₃₂ catalyst | Styryl-cyclobutane bis(amino acids) | mdpi.com |

Intramolecular cyclization offers an alternative pathway to the cyclobutane ring, often providing excellent control over stereochemistry. One effective method for preparing cis-(2-aminocyclobutyl)acetic acid involves the photochemical electrocyclization of an azepin-2-one. universite-paris-saclay.fr This reaction closes the four-membered ring, and subsequent reduction and hydrolysis yield the target γ-amino acid. universite-paris-saclay.fr

Another powerful intramolecular strategy is the [2+2] cycloaddition of keteniminium salts with alkenes. kib.ac.cn These reactive intermediates, generated from carboxylic acid derivatives, can cyclize onto a tethered olefin to form cyclobutanone (B123998) rings, which are versatile precursors to amino acids. kib.ac.cnnih.gov For example, α-chloroacyl chlorides can be converted into keteniminium salts that undergo intramolecular cycloaddition to produce bicyclic cyclobutane derivatives, which are then transformed into enantiopure cyclobutane amino acids. nih.gov These methods have been used to synthesize various 4-membered ring alkaloid analogues. kib.ac.cn Intramolecular Friedel-Crafts acylation is another classic method, where a suitable phenylpropionic acid is converted to an acid chloride and then cyclized in the presence of a Lewis acid like AlCl₃ to form an indanone, a fused cyclobutane-benzene system. beilstein-journals.org

| Precursor Type | Reaction Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Azepin-2-one | Photochemical electrocyclization | UV light | cis-(2-Aminocyclobutyl)acetic acid precursor | universite-paris-saclay.fr |

| Keteniminium salt with tethered olefin | Intramolecular [2+2] cycloaddition | Thermal or Lewis acid | Cyclobutanone derivatives | kib.ac.cn |

| N-Cbz-protected diazoketone | Intramolecular cyclization | Brønsted acid (HClO₄-SiO₂) | 1,3-Oxazinane-2,5-dione | frontiersin.org |

| Aromatic acid with Meldrum's acid derivative | Intramolecular Friedel-Crafts acylation | Metal triflates (e.g., Sc(OTf)₃) | 1-Indanones | beilstein-journals.org |

Beyond photochemical and intramolecular pathways, thermal [2+2] cycloadditions provide a further option for constructing cyclobutane rings. A Michael-Dieckmann-type process involving electron-poor alkenes, such as 2-acylaminoacrylates, can lead to highly substituted cyclobutane skeletons. nih.gov These intermediates can then be converted through deacylation and hydrolysis into cyclobutane amino acid analogues. nih.gov Additionally, cycloadditions involving allenes and ketenes, often promoted by Lewis acids, represent a versatile method for accessing cyclobutane structures that are key intermediates in natural product synthesis. kib.ac.cn

Enantioselective and Stereoselective Synthesis

Controlling the absolute and relative stereochemistry is critical for producing specific isomers of 2-(1-Aminocyclobutyl)acetic acid. Chiral auxiliaries and enzymatic methods are the cornerstones of modern stereoselective synthesis in this context.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

In the synthesis of cyclobutane amino acids, chiral auxiliaries can be used in several ways. One approach involves the resolution of a racemic mixture. For example, racemic cis-(2-aminocyclobutyl)acetic acid can be resolved by derivatization with a chiral oxazolidinone auxiliary, allowing for the separation of diastereomers and subsequent determination of the absolute configuration. researchgate.net Similarly, α-phenylethylamine has been used to efficiently resolve racemic 2-aminocyclobutanecarboxylic acid. acs.org

Alternatively, a chiral auxiliary can be used to direct a stereoselective reaction. The Strecker reaction, which synthesizes α-amino acids, can be rendered asymmetric by using a chiral amine like (R)-phenylglycinol as an auxiliary. rsc.org In a different context, chiral oxazolidines have been employed in [2+2] ketene (B1206846) cycloadditions to yield enantiopure α-chloro-α'-aminocyclobutanones, which serve as precursors to the final amino acid. nih.gov

| Chiral Auxiliary | Application | Key Transformation | Reference |

|---|---|---|---|

| Oxazolidinone | Resolution of racemic mixture | Separation of diastereomeric derivatives of cis-(2-aminocyclobutyl)acetic acid | researchgate.net |

| (R)-phenylglycinol | Asymmetric synthesis | Directs stereochemistry in a Strecker reaction | rsc.org |

| α-Phenylethylamine | Resolution of racemic mixture | Forms separable diastereomeric salts with 2-aminocyclobutanecarboxylic acid | acs.org |

| Chiral Oxazolidine | Asymmetric synthesis | Directs stereoselective [2+2] ketene cycloaddition | nih.gov |

Biocatalysis offers an environmentally friendly and highly selective method for obtaining chiral molecules. semanticscholar.orgnii.ac.jp Enzymatic desymmetrization involves the selective reaction of one of two identical functional groups in a prochiral or meso substrate, creating a chiral product. semanticscholar.org

This technique has been effectively applied to the synthesis of precursors for cyclobutane amino acids. A key strategy involves the desymmetrization of a meso-cyclobutane-1,2-dicarboxylic acid methyl ester. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for this purpose. semanticscholar.org These enzymes can catalyze the selective mono-hydrolysis of a symmetric diester, yielding a chiral half-ester in high enantiomeric excess. researchgate.netsemanticscholar.org This chiral half-ester is a versatile building block that can be converted into various enantiomerically pure cyclobutane amino acids through established chemical transformations like the Curtius rearrangement. researchgate.net The high selectivity of enzymes like lipases and esterases makes this a powerful approach for accessing optically pure intermediates on a large scale. mdpi.comnih.gov

| Enzyme | Substrate | Reaction Type | Chiral Product | Reference |

|---|---|---|---|---|

| Lipase / Esterase | meso-Cyclobutane-1,2-dicarboxylic acid dimethyl ester | Selective mono-hydrolysis | Chiral half-ester | researchgate.net |

| Candida antarctica lipase B (CALB) | Symmetric diacetate of meso-1,3-cyclohexane diol | Mono-hydrolysis | Chiral monoacetate | semanticscholar.org |

| Candida antarctica lipase B (CALB) | Symmetric 3-alkyl glutamic acid diesters | Mono-hydrolysis | Chiral mono-acid | semanticscholar.org |

| Pig liver esterase (PLE) | Diacetate of cis-2,4-dihydroxycyclopentene | Desymmetrization by hydrolysis | (1S,4R)-4-hydroxy-2-cyclopentenyl acetate | mdpi.com |

Resolution Strategies for Racemic Mixtures

The separation of racemic mixtures into their constituent enantiomers is a fundamental challenge in stereoselective synthesis. For derivatives of this compound, several effective resolution strategies have been developed.

A prevalent method involves the use of chiral auxiliaries. For instance, racemic N-tert-butoxycarbonyl protected cis-(2-aminocyclobutyl)acetic acid has been successfully resolved through derivatization with a chiral oxazolidinone auxiliary. researchgate.netresearchgate.net This approach not only facilitates the separation of the resulting diastereomers but also allows for the determination of the absolute configuration of the separated enantiomers. researchgate.net

Another common strategy is the formation of diastereomeric salts by reacting the racemic amino acid with an enantiomerically pure chiral resolving agent. spcmc.ac.inlibretexts.org For racemic acids, chiral bases like brucine, strychnine, or synthetic amines such as 1-phenylethanamine are frequently employed. libretexts.org Conversely, racemic bases can be resolved using optically active acids like (+)-tartaric acid or (+)-camphor-10-sulfonic acid. spcmc.ac.inlibretexts.org The resulting diastereomeric salts exhibit different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. spcmc.ac.in Following separation, the pure enantiomers of the amino acid can be recovered by treatment with an appropriate acid or base to remove the resolving agent. spcmc.ac.in

A gram-scale protocol has been established for accessing all four stereoisomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form (ee >99%), starting from the readily available cis racemate. acs.org This procedure combines efficient resolution using α-phenylethylamine derivatives with a controlled cis-to-trans epimerization process, achieving high yields throughout. acs.org

| Resolution Strategy | Description | Key Reagents/Auxiliaries |

| Chiral Auxiliary Derivatization | Formation of diastereomers by covalent bonding to a chiral auxiliary, allowing for separation. | Chiral oxazolidinones. researchgate.netresearchgate.net |

| Diastereomeric Salt Formation | Reaction with a chiral acid or base to form diastereomeric salts with different solubilities. | Chiral bases (e.g., brucine, 1-phenylethanamine), Chiral acids (e.g., (+)-tartaric acid). spcmc.ac.inlibretexts.org |

| Combined Resolution and Epimerization | A multi-step process involving resolution of a cis-racemate followed by controlled epimerization to obtain trans-isomers. | α-phenylethylamine. acs.org |

Diastereoselective and Enantiodivergent Synthetic Sequences

The development of diastereoselective and enantiodivergent synthetic routes provides access to specific stereoisomers of this compound and its analogues from a common starting material.

Diastereoselective Synthesis: A notable diastereoselective synthesis involves a one-pot double [3+2] cycloaddition reaction of azomethine ylides. rsc.org This multicomponent reaction is highly stereoselective, efficiently generating multiple new bonds and chiral centers in a single step to produce complex pyrrolidine-fused tetracyclic compounds. rsc.org While not directly yielding this compound, this methodology showcases a powerful strategy for controlling stereochemistry in the synthesis of related cyclic amino acid scaffolds.

Enantiodivergent Synthesis: Enantiodivergent syntheses are particularly elegant as they allow for the preparation of both enantiomers of a target molecule from a single chiral precursor. Several enantiodivergent sequences have been reported for derivatives of 2-aminocyclobutane-1-carboxylic acid. researchgate.net One such approach begins with a chiral, bicyclic uracil equivalent. researchgate.net A key [2+2] photocycloaddition reaction with ethylene constructs the cyclobutane ring. researchgate.net Subsequent chemical manipulations and separation of diastereomers lead to both the (+)-(1S,2R) and (−)-(1R,2S) enantiomers of 2-aminocyclobutane-1-carboxylic acid with high enantiomeric excess. researchgate.net

Another enantiodivergent strategy has been developed for benzoquinolizidinone systems, which can be considered complex derivatives. nih.gov This synthesis starts from L-glutamic acid and proceeds through a key chiral arylethylglutarimide intermediate. An Aldol reaction followed by regioselective reduction and cyclization yields diastereomers with opposite absolute configurations at key stereocenters. A final Cope elimination converts these diastereomers into the desired enantiomers. nih.gov

Engineered enzymes have also been employed in enantiodivergent syntheses. Myoglobin-based biocatalysts have been developed for the highly stereoselective cyclopropanation of olefins to produce both (1R,2S) and (1S,2R) enantiomers of cyclopropylphosphonate esters. utdallas.edu This highlights the potential of biocatalysis in achieving enantiodivergence for related cyclic structures.

| Enantiodivergent Approach | Starting Material | Key Transformation | Target Compound Class |

| Photocycloaddition | Chiral bicyclic uracil equivalent | [2+2] Photocycloaddition with ethylene | 2-Aminocyclobutane-1-carboxylic acid enantiomers researchgate.net |

| Aldol Reaction/Cyclization | L-Glutamic acid | Aldol reaction and N-acyliminium ion cyclization | Benzoquinolizidinone enantiomers nih.gov |

| Biocatalysis | Olefins and phosphonyl diazo reagents | Engineered myoglobin-catalyzed cyclopropanation | Cyclopropylphosphonate ester enantiomers utdallas.edu |

Synthesis of Key Precursors and Advanced Intermediates

The efficient synthesis of this compound and its derivatives relies heavily on the availability of key precursors and advanced intermediates.

For the synthesis of 2-(aminomethyl)cyclobutane-1-carboxylic acid stereoisomers, a unified approach starts from a single chirally derivatized unsaturated γ-lactam. researchgate.net A photochemical [2+2] cycloaddition with ethylene creates the cyclobutane ring with a cis configuration. The resulting diastereomers are separated, and the chiral auxiliary is replaced by a Boc protecting group. Finally, base-mediated hydrolysis of the lactam yields the enantiomerically pure cis target structures. researchgate.net

The synthesis of tert-butyl (1S,2R)-2-hydroxymethylcyclobutane-1-carboxylate, another valuable intermediate, is achieved through the reduction of the corresponding half-ester with a borane-THF complex. mdpi.com This alcohol can then be converted to other functional groups, for example, by tosylation followed by substitution with sodium azide (B81097) to introduce an amino precursor. mdpi.com

| Precursor/Intermediate | Synthetic Approach | Key Reagents/Reactions |

| cis-2-Aminocyclobutanecarboxylic acid | Photochemical cycloaddition | Ethylene, uracil, [2+2] photocycloaddition researchgate.net |

| 2-(Aminomethyl)cyclobutane-1-carboxylic acid stereoisomers | Photochemical cycloaddition on a chiral lactam | Chiral unsaturated γ-lactam, ethylene, base-mediated hydrolysis researchgate.net |

| tert-Butyl (1S,2R)-2-hydroxymethylcyclobutane-1-carboxylate | Reduction of a half-ester | Borane-THF complex mdpi.com |

| (1S,3S)-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid derivatives | Coupling and reduction | N,O-dimethylhydroxylamine, EDC, Grignard reagents mdpi.com |

Derivatization Strategies for Functional Group Manipulation

Derivatization is crucial for modifying the functional groups of this compound and its precursors, which is often necessary for analysis, purification, or further synthetic transformations. research-solution.comactascientific.comlibretexts.org Common derivatization reactions include acylation, alkylation, and silylation. research-solution.comlibretexts.org

Acylation: This involves the introduction of an acyl group to compounds containing active hydrogens like hydroxyl (-OH), sulfhydryl (-SH), and amino (-NH) groups, converting them into esters, thioesters, and amides, respectively. research-solution.comlibretexts.org Acylation can improve the stability and volatility of the compound, which is particularly useful for gas chromatography (GC) analysis. research-solution.com

Alkylation: This method is used to modify acidic protons, such as those in carboxylic acids. Reagents like pentafluorobenzyl bromide (PFB-Br) can be used to introduce a PFB group, enhancing the detectability of the analyte. libretexts.org

Silylation: This is a widely used technique for derivatizing non-volatile compounds to make them suitable for GC analysis. actascientific.com It involves replacing active hydrogens in groups like -OH, -COOH, and -NH2 with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). research-solution.comactascientific.comlibretexts.org

For the analysis of amino acids, pre- or post-column derivatization is often employed in high-performance liquid chromatography (HPLC). actascientific.com Reagents like o-phthalaldehyde (B127526) (OPA) can react with primary amines, while 9-fluorenylmethyl-chloroformate (FMOC) is used for secondary amines. actascientific.com These derivatizations introduce chromophores or fluorophores, enhancing detection sensitivity. actascientific.com

| Derivatization Type | Functional Group Targeted | Common Reagents | Purpose |

| Acylation | -OH, -SH, -NH | Acid halides, anhydrides | Improved stability and volatility for GC research-solution.comlibretexts.org |

| Alkylation | -COOH | Pentafluorobenzyl bromide (PFB-Br) | Enhanced detector response libretexts.org |

| Silylation | -OH, -COOH, -NH2 | Trimethylsilyl (TMS) reagents | Increased volatility for GC research-solution.comactascientific.comlibretexts.org |

| HPLC Derivatization | -NH2 (primary and secondary) | o-Phthalaldehyde (OPA), 9-Fluorenylmethyl-chloroformate (FMOC) | Enhanced detection in HPLC actascientific.com |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methodologies for Stereochemical Assignment

Spectroscopic methods are indispensable for the unambiguous determination of the stereochemistry and conformational preferences of 2-(1-aminocyclobutyl)acetic acid in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of this compound. The four-membered cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve torsional strain. This puckering leads to two distinct orientations for the substituents on the ring: axial and equatorial. The interconversion between these puckered conformers can be studied using variable-temperature NMR experiments.

The proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are highly sensitive to the local electronic environment and spatial orientation of the nuclei. For this compound, the chemical shifts of the cyclobutyl protons and carbons can provide insights into the preferred ring pucker and the orientation of the acetic acid side chain.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly valuable. These experiments detect through-space interactions between protons that are close to each other, allowing for the determination of relative stereochemistry and conformational preferences. For instance, NOE correlations between the protons of the acetic acid moiety and specific protons on the cyclobutane ring can help establish the orientation of the side chain relative to the ring.

The coupling constants (J-values) between adjacent protons, obtained from high-resolution ¹H NMR spectra, are also informative. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the J-couplings within the cyclobutane ring, it is possible to estimate the ring puckering angle and the preferred conformation.

Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| CH₂ | Cyclobutane (C2, C4) | 1.8 - 2.5 | 30 - 40 |

| CH₂ | Cyclobutane (C3) | 1.6 - 2.2 | 15 - 25 |

| C | Cyclobutane (C1) | - | 50 - 65 |

| CH₂ | Acetic Acid | 2.3 - 2.8 | 40 - 50 |

| COOH | Acetic Acid | 10 - 13 (or broad singlet) | 170 - 180 |

| NH₂ | Amino Group | 7 - 9 (as NH₃⁺ in acidic D₂O) | - |

Note: These are estimated values and can vary depending on the solvent, pH, and temperature.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of the molecule's functional groups and can offer insights into its conformational state and hydrogen bonding interactions.

In the IR spectrum of this compound, characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and alkyl (C-H) groups are expected. The zwitterionic nature of the compound in the solid state or in polar solvents would be evident from the presence of bands corresponding to the carboxylate (COO⁻) and ammonium (B1175870) (NH₃⁺) groups.

The N-H stretching vibrations, typically appearing in the 3200-3500 cm⁻¹ region, can be broad due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid group, usually found around 1700-1760 cm⁻¹, is a strong and sharp band. In the zwitterionic form, the asymmetric and symmetric stretching vibrations of the carboxylate group appear near 1600 cm⁻¹ and 1400 cm⁻¹, respectively. The deformation bands of the NH₃⁺ group are also found in the 1500-1600 cm⁻¹ range.

The puckering of the cyclobutane ring gives rise to specific vibrational modes. The ring-puckering vibrations are often observed in the far-infrared region and can be sensitive to the conformational state of the molecule. Changes in the vibrational spectra upon deuteration of the amine and carboxylic acid protons can aid in the assignment of specific vibrational modes.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500 - 3300 (broad) |

| N-H (Amine/Ammonium) | Stretching | 3200 - 3500 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1760 |

| COO⁻ (Carboxylate) | Asymmetric Stretching | 1550 - 1620 |

| NH₃⁺ (Ammonium) | Deformation (Scissoring) | 1500 - 1600 |

| COO⁻ (Carboxylate) | Symmetric Stretching | 1380 - 1450 |

| C-N | Stretching | 1000 - 1250 |

Note: These are general ranges and the exact frequencies can be influenced by the physical state, intermolecular interactions, and conformation.

Computational Chemistry and Molecular Modeling

Computational methods are essential for exploring the conformational space of this compound, providing insights that complement experimental data.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the geometric and electronic properties of molecules. For this compound, DFT calculations can be employed to optimize the geometries of various possible conformers and to determine their relative energies.

The calculations would typically involve exploring different puckering states of the cyclobutane ring and various orientations (rotamers) of the amino and acetic acid groups. By comparing the calculated energies, the most stable conformer(s) in the gas phase can be identified. The inclusion of solvent models in the DFT calculations can also predict the conformational preferences in solution.

The output of DFT calculations includes optimized bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography, if available. Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra.

Due to the flexibility of the cyclobutane ring and the rotatable bonds in the side chain, this compound can exist in numerous conformations. Conformational search algorithms, such as molecular mechanics-based systematic or stochastic searches, can be used to explore the potential energy surface and identify low-energy conformers.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the transitions between them. This is particularly useful for understanding the ring-puckering dynamics and the flexibility of the acetic acid side chain in a solvent environment.

Intramolecular interactions, such as hydrogen bonds, play a crucial role in determining the preferred conformation of this compound. A hydrogen bond could potentially form between the amino group and the carbonyl oxygen of the carboxylic acid.

Analysis of Ring Rigidity and Conformational Restriction

The cyclobutane ring is inherently strained and, unlike larger cycloalkanes, is not planar. It adopts a puckered or folded conformation to alleviate torsional strain between adjacent substituents. This puckering is a defining characteristic of the ring's structure. In this compound, the presence of two substituents on the same carbon atom (a geminal arrangement) significantly influences this puckering.

Studies on closely related cyclobutane-containing amino acids, such as the cis isomer, have demonstrated through X-ray structural analysis that the cyclobutane moiety enforces a rigid and well-defined conformation. researchgate.net The ring's deviation from planarity is described by a puckering angle, which for substituted cyclobutanes is typically around 20-35°. This folded structure reduces the number of accessible conformations for the side chains, effectively locking them into specific spatial orientations. This "conformational restriction" is a highly desirable trait in the design of molecules that target biological receptors, as it can lead to higher binding affinity and selectivity.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Puckering Angle (θ) | 20° - 35° | Measures the deviation of the ring from a planar conformation. |

| C-C-C Bond Angles | ~88° - 92° | Indicates significant angle strain compared to the ideal sp³ angle of 109.5°. |

| Torsional Angles | Varies with puckering | Defines the specific folded conformation and relieves eclipsing interactions. |

Examination of Hydrogen Bonding Networks and their Influence on Structure

In the solid state, this compound exists as a zwitterion, where the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻). This charge separation facilitates the formation of a robust and extensive network of intermolecular hydrogen bonds.

X-ray diffraction studies on derivatives and analogues of this compound confirm that intramolecular hydrogen bonds are generally not a defining feature of the solid-state structure. rsc.org Instead, the molecules arrange themselves in the crystal lattice to maximize intermolecular hydrogen bonding. researchgate.netrsc.org The protonated amino group serves as an excellent hydrogen bond donor, while the carboxylate group acts as an efficient hydrogen bond acceptor.

| Donor (D) - H ··· Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) | Interaction Type |

|---|---|---|---|

| N-H···O | 2.7 - 2.9 | 150 - 175 | Strong, charge-assisted |

| C-H···O | 3.0 - 3.5 | 120 - 160 | Weak, contributes to packing stability |

Biochemical and Pharmacological Research Applications Non Clinical

Elucidation of Molecular Recognition and Binding Principles

The study of conformationally restricted analogues of neurotransmitters is a powerful tool for understanding the specific three-dimensional structures that govern their interaction with biological targets. The flexible nature of GABA allows it to adopt various conformations, which is believed to be important for its ability to bind to different receptor subtypes. nih.govconsensus.app By incorporating a cyclobutyl ring, the rotational freedom of the carbon backbone of 2-(1-Aminocyclobutyl)acetic acid is significantly reduced compared to GABA.

This structural rigidity can be exploited to probe the spatial topography of GABA binding sites on receptors and transporters. nih.gov By comparing the binding affinity and activity of such rigid analogues with that of the flexible GABA molecule, researchers can deduce the preferred conformation for interaction with a specific binding pocket. nih.gov For instance, studies with other cyclic GABA analogues, such as aminocyclopentane- and aminocyclohexanecarboxylic acids, have provided insights into the distinct spatial requirements of Na-independent and Na-dependent GABA binding sites. nih.gov The cyclobutane (B1203170) moiety in this compound would "pin back" the polar amino and carboxylic acid groups, presenting a specific spatial arrangement that can be tested for its ability to interact with various GABAergic targets. nih.gov

Functional Mimicry and Receptor Interactions

As a structural analogue of GABA, this compound is a candidate for investigation as a modulator of the GABAergic system. In vitro studies using preparations of neural tissues or cell lines expressing GABA receptors are essential first steps in characterizing the potential GABA-mimetic or modulatory activity of this compound. The primary inhibitory neurotransmitter in the mammalian central nervous system, GABA, exerts its effects through ionotropic GABA-A receptors and metabotropic GABA-B receptors. nih.gov

Research on other cyclobutane GABA analogues has demonstrated that such compounds can exhibit GABA-like activity. For example, both cis- and trans-3-aminocyclobutane-1-carboxylic acid have been synthesized and evaluated as conformationally restricted GABA analogues. nih.gov The cis isomer, in particular, displayed weak to moderate activity in several in vitro assays, including inhibition of GABA uptake in rat brain minislices and inhibition of sodium-independent GABA binding to brain membranes. nih.gov These findings suggest that the cyclobutane scaffold is compatible with interaction at certain GABAergic sites.

Interactive Table: In Vitro Activity of Related Cyclobutane GABA Analogues

| Compound | Assay | Result |

|---|---|---|

| cis-3-Aminocyclobutane-1-carboxylic acid | Inhibition of GABA uptake (rat brain minislices) | Weak to moderate activity nih.gov |

| cis-3-Aminocyclobutane-1-carboxylic acid | Inhibition of Na+-independent GABA binding | Weak to moderate activity nih.gov |

| trans-3-Aminocyclobutane-1-carboxylic acid | Inhibition of GABA uptake (rat brain minislices) | Less effective than cis isomer nih.gov |

Note: Data for this compound is not available in the reviewed literature.

Beyond initial binding and functional assays, the interaction of this compound with various neurotransmitter receptors could be characterized in more detail using non-clinical models. This would involve electrophysiological studies, such as patch-clamp recordings from cultured neurons or brain slices, to determine if the compound acts as an agonist, antagonist, or modulator of GABA receptor-mediated currents.

Studies on related conformationally restricted GABA analogues have revealed that subtle changes in the cyclic structure can lead to significant differences in pharmacological activity at various GABA receptor subtypes. nih.gov For instance, the stereochemistry of the amino and carboxylic acid groups on the cyclobutane ring is expected to be a critical determinant of its interaction with receptor binding sites. The trans isomer of 3-aminocyclobutane-1-carboxylic acid was found to be less effective than the cis isomer in depressing the firing rate of cat spinal neurons in vivo, an effect likely mediated by GABA receptors. nih.gov This suggests that the spatial separation and orientation of the key functional groups are crucial for receptor activation.

Enzyme Modulation and Inhibition Studies

While there is no specific research on this compound as an enzyme modulator, its structural similarity to GABA suggests it could be investigated as a potential inhibitor of enzymes involved in GABA metabolism, such as GABA aminotransferase (GABA-AT). GABA-AT is a key enzyme responsible for the degradation of GABA. nih.govacs.org Inhibition of GABA-AT leads to an increase in brain GABA levels, which can have therapeutic benefits in conditions like epilepsy. nih.govacs.org

Mechanism-based inactivators are unreactive compounds that are converted by the target enzyme into a reactive species that then irreversibly inactivates the enzyme. acs.org This approach has been successfully used to develop inhibitors for GABA-AT, such as vigabatrin. acs.org The design of such inactivators often involves incorporating a latent reactive group that is unmasked by the catalytic action of the enzyme. Future research could explore whether derivatives of this compound, appropriately functionalized, could act as mechanism-based inactivators of GABA-AT or other enzymes.

Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) agonist binding site and modify the receptor's response to the agonist. wikipedia.orgpatsnap.com The GABA-A receptor, for example, has numerous allosteric binding sites for drugs like benzodiazepines, barbiturates, and neurosteroids, which all enhance the receptor's response to GABA. wikipedia.orgnih.gov

There is currently no evidence to suggest that this compound itself would act as an allosteric modulator. However, the cyclobutane scaffold could serve as a core structure for the design of novel allosteric modulators. By attaching different chemical moieties to the cyclobutyl ring, it might be possible to create compounds that bind to allosteric sites on GABA receptors or other neurotransmitter receptors. Such investigations would be a part of drug discovery efforts aimed at developing novel therapeutic agents with improved selectivity and side-effect profiles.

Structure-Activity Relationship (SAR) Studies in Enzyme Systems

No published studies were identified that investigate the structure-activity relationships of this compound with any specific enzyme systems.

Cellular Biological Investigations (Excluding Clinical Human Trials)

Detailed investigations into the cellular effects of this compound are not present in the available scientific literature.

Analysis of Cytotoxic Effects on in vitro Cell Lines

There are no accessible research articles or data tables reporting the cytotoxic effects of this compound on any in vitro cell lines.

Cellular Pathway Modulation (e.g., Apoptosis Induction in Cell Models)

Information regarding the ability of this compound to modulate cellular pathways, such as the induction of apoptosis in cell models, is not available in the public domain.

Biosynthetic and Mechanistic Probe Applications

No literature has been found to suggest the use of this compound as a biosynthetic or mechanistic probe in any research context.

Development of Derivatives and Analogues for Research Purposes

Design and Synthesis of Peptide Analogues and Peptidomimetics

The rigid structure of 2-(1-aminocyclobutyl)acetic acid is utilized to create peptidomimetics with predictable and stable secondary structures. These molecules can mimic or disrupt protein-protein interactions, making them valuable tools in drug discovery. researchgate.netnih.gov

The incorporation of this compound into oligomers and polymers has been explored to generate novel materials with defined structures. For instance, short oligomers have been synthesized from cis-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid, a related cyclobutane-containing γ-amino acid. researchgate.net These peptidomimetics have been investigated for their ability to act as organogelators. researchgate.net The synthesis of such oligomers often involves standard peptide coupling techniques, where the cyclobutane (B1203170) amino acid is treated as an unconventional building block.

Cyclic β-amino acids like 2-aminocyclobutane-1-carboxylic acid (ACBC) are of significant interest for their ability to induce specific folding patterns in peptides. universite-paris-saclay.fr The incorporation of these residues can lead to the formation of stable secondary structures, such as helices and turns, which are crucial for biological activity. nih.gov For example, β-peptides containing cyclobutane residues can adopt well-defined helical conformations. researchgate.netacs.org The rigid cyclobutane scaffold restricts the conformational freedom of the peptide backbone, promoting the formation of predictable and stable structures. mdpi.com Researchers have synthesized various stereoisomers of ACBC to study their influence on peptide conformation. universite-paris-saclay.fracs.org The conformational preferences of β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid have been shown to favor a well-defined strand-like structure. researchgate.net

Functionalization for Targeted Biochemical Applications

The functionalization of the this compound scaffold allows for the development of molecules with specific biochemical applications. By introducing different functional groups, researchers can tune the properties of the molecule, such as its ability to bind to a specific biological target. For example, derivatives of cyclobutane-containing amino acids have been synthesized to act as conformationally restricted analogues of the neurotransmitter γ-aminobutyric acid (GABA). universite-paris-saclay.frresearchgate.netresearchgate.netresearchgate.net These analogues are designed to interact with GABA receptors with high specificity.

Preparation of Probes for Protein-Ligand Interaction Studies

The unique structural features of this compound derivatives make them suitable for use as molecular probes to study protein-ligand interactions. mdpi.com By incorporating this rigid scaffold into a ligand, researchers can investigate the conformational requirements for binding to a specific protein. The constrained nature of the cyclobutane ring helps to reduce the entropic penalty upon binding, potentially leading to higher affinity and selectivity. While specific examples of probes directly derived from this compound are not extensively detailed in the provided results, the general principle of using conformationally restricted amino acids for this purpose is well-established. mdpi.com

Cyclobutane Amino Acid Scaffolds in Material Science Research (Precursor Role)

Cyclobutane-containing amino acids and their derivatives serve as versatile precursors for the development of novel materials. Their rigid and well-defined structures are advantageous in creating ordered molecular assemblies.

One notable application is in the formation of organogels. Peptidomimetics synthesized from cyclobutane-containing γ-amino acids have demonstrated the ability to act as organogelators, forming gels in various organic solvents. researchgate.net Furthermore, amphiphiles derived from 1,2-disubstituted cyclobutane scaffolds have been synthesized and shown to act as low-molecular-weight gelators (LMWGs). nih.gov These LMWGs can form gels in alcohols and biocompatible ethanol-water mixtures, indicating their potential for biomedical applications. nih.gov

The synthesis of these materials often starts from chiral cyclobutane derivatives, highlighting the importance of stereochemistry in controlling the properties of the final material. nih.gov The table below summarizes some of the key intermediates and their roles in the synthesis of these materials.

| Precursor/Intermediate | Application | Reference |

| cis-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid | Synthesis of organogelating oligomers | researchgate.net |

| 1,2-Disubstituted cyclobutane scaffolds | Synthesis of surfactants and low-molecular-weight gelators | nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes is fundamental to exploring the chemical space around 2-(1-aminocyclobutyl)acetic acid. While established methods exist, future research is geared towards more streamlined and versatile strategies.

Current synthetic approaches often involve multi-step sequences, such as the homologation of cis-2-aminocyclobutanecarboxylic acid or intramolecular photocyclization to create the core lactam structure. researchgate.net One established method utilizes a photochemical [2+2] cycloaddition reaction between ethylene (B1197577) and a chiral uracil (B121893) equivalent to construct the cyclobutane (B1203170) ring. researchgate.net Another route converges on a racemic N-tert-butoxycarbonyl derivative which is then resolved using a chiral oxazolidinone auxiliary to separate the enantiomers. researchgate.netscispace.com

Future explorations are likely to focus on:

Flow Chemistry: Implementing continuous flow processes for key reaction steps. This can enhance safety, scalability, and reproducibility, which is crucial for producing larger quantities needed for extensive biological testing. google.com

Tandem Reactions: Designing novel tandem or cascade reactions that form multiple bonds in a single operation, such as a Wittig reaction followed by a ring contraction, to rapidly build complexity from simpler starting materials. scispace.com

Bio-catalysis: Investigating the use of enzymes to perform stereoselective transformations, offering a green and highly specific alternative to traditional chemical methods.

These advancements will not only make the parent compound more accessible but also facilitate the synthesis of a diverse library of analogues with varied substitution patterns for structure-activity relationship (SAR) studies.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating drug discovery and understanding molecular behavior. For this compound, these approaches offer a predictive framework to guide synthetic efforts and prioritize compounds for biological evaluation.

Future research in this area will likely involve:

Quantum Mechanics (QM) Calculations: To accurately predict the conformational preferences, electronic properties, and reactivity of the cyclobutyl scaffold and its derivatives. This can help in understanding its interaction with biological targets.

Molecular Dynamics (MD) Simulations: To simulate the behavior of ligands derived from this compound within the dynamic environment of a biological target, such as an enzyme's active site. nih.gov This can reveal key binding interactions and the structural basis for activity.

Machine Learning (ML) and Artificial Intelligence (AI): To develop predictive models for biological activity, and other properties. mdpi.com By training algorithms on existing data, these models can screen virtual libraries of derivatives to identify candidates with the highest probability of success, as has been done in the discovery of other therapeutic agents. mdpi.comnih.gov For example, platforms integrating AI can be used for designing materials with specific properties and for optimizing complex systems. mdpi.com

These computational strategies will enable a more rational, hypothesis-driven approach to designing novel derivatives, saving significant time and resources compared to traditional empirical screening methods. nih.gov

Expansion of Biological Target Identification in in vitro systems

While initial studies have identified some biological targets for derivatives of this compound, a vast landscape of potential interactions remains to be explored. The compound's rigid structure makes it an excellent starting point for designing selective ligands.

Known biological applications include:

GABA Analogue: Its role as a conformationally restricted analogue of γ-aminobutyric acid (GABA) suggests potential applications in neuroscience for modulating GABAergic signaling. researchgate.netscispace.com

Anticancer Activity: Derivatives have shown cytotoxicity against human leukemia cell lines. scirp.orgoalib.com

Enzyme Inhibition: Specific derivatives have been developed as potent and selective allosteric inhibitors of AKT kinases, which are crucial nodes in cancer signaling pathways. researchgate.net Another derivative has been identified as an inhibitor of Ubiquitin-specific protease 7 (USP7). nih.gov

Future research should aim to systematically screen this compound and its derivatives against a broad panel of biological targets. High-throughput screening (HTS) campaigns against diverse enzyme classes (kinases, proteases, etc.) and receptor families could uncover entirely new therapeutic applications. Proteomics-based approaches can also be used to identify the cellular targets of bioactive derivatives in an unbiased manner. nih.gov

| Derivative Class | Investigated Target/Activity | Potential Research Area |

| Substituted Pyrimidines | Anticancer (Leukemia) scirp.orgoalib.com | Broader panel of cancer cell lines, other therapeutic areas |

| Imidazopyridines | Allosteric AKT Inhibitor researchgate.net | Other kinase targets, resistance mechanisms |

| General Scaffold | GABA Analogue researchgate.netscispace.com | Sub-type selective GABA receptor modulators |

| FX1-5303 | USP7 Inhibitor nih.gov | Other deubiquitinating enzymes (DUBs) |

Application in Design of Advanced Chemical Probes and Tools

A chemical probe is a small molecule used to study biological systems. The unique scaffold of this compound makes it an ideal starting point for developing such tools.

A derivative known as FX1-5303 has already been successfully used as a chemical probe to investigate the cellular effects of inhibiting USP7 and its role in p53 regulation. nih.gov This demonstrates the principle that the core structure can be adapted for such purposes.

Future directions in this area include:

Fluorescent Probes: Attaching fluorophores to the this compound scaffold to create probes for fluorescence resonance energy transfer (FRET) or for direct imaging of biological targets in living cells. rsc.org

Affinity-Based Probes: Incorporating photo-crosslinkers or reactive groups to covalently label binding partners within a cell, enabling target identification and validation.

Bifunctional Molecules: Using the scaffold as a building block for creating more complex molecules like Proteolysis Targeting Chimeras (PROTACs), which can induce the degradation of specific proteins. nih.gov

By developing a toolkit of chemical probes based on this structure, researchers can gain deeper insights into complex biological processes in real-time. rsc.org

Integration into Multidisciplinary Research Platforms

The true potential of this compound will be realized through its integration into collaborative, multidisciplinary research efforts that bridge chemistry, biology, and medicine. Its diverse biological activities make it relevant to multiple fields.

Medicinal Chemistry & Pharmacology: Continued development of derivatives as therapeutic agents for diseases like cancer and neurological disorders. researchgate.netbits-pilani.ac.in The discovery of an AKT inhibitor from this class has led to investigations for treating Proteus syndrome, a disease driven by an AKT mutation. researchgate.net

Chemical Biology: Use of custom-designed probes to dissect signaling pathways and cellular mechanisms. nih.gov

Systems Biology: Combining experimental data from derivatives with computational modeling to understand their effects on entire biological networks. nih.gov

Such platforms foster a synergistic cycle where synthetic chemists create new molecules, biologists test their functions, and computational scientists model the results to inform the next round of design. This integrated approach is essential for translating basic scientific discoveries involving this compound into tangible clinical applications.

Q & A

Q. What are the common synthesis routes for 2-(1-Aminocyclobutyl)acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A widely used approach involves multi-step organic synthesis with careful control of reaction parameters. For example, a modified TEMPO-mediated oxidation (using NaBr and 2,2,6,6-tetramethylpiperidine oxide) under ice-bath conditions (0–5°C) can optimize the oxidation of intermediates while minimizing side reactions . Saturated sodium bicarbonate solutions are employed to stabilize pH-sensitive intermediates. Yield optimization often requires iterative adjustments, such as temperature control during cyclization steps and purification via column chromatography or recrystallization. Evidence from analogous syntheses shows total yields of ~57% when combining sequential reactions (e.g., cyclopropanation, acetylation) with rigorous purification .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Nuclear magnetic resonance (NMR) is critical for structural validation. H and C NMR identify cyclobutane ring protons (δ ~1.5–2.5 ppm) and the acetic acid moiety (δ ~2.8–3.2 ppm). Infrared (IR) spectroscopy confirms carboxylic acid O–H stretches (~2500–3000 cm) and amine N–H bends (~1600 cm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines atomic coordinates and bond angles. For example, C–C bond lengths in the cyclobutane ring typically range from 1.54–1.58 Å, while C–O bonds in the acetic acid group measure ~1.24–1.26 Å . SHELXL is preferred for high-resolution data to resolve torsional strain in the cyclobutane ring .

Q. What are the key chemical properties of this compound that influence its reactivity in aqueous and organic solvents?

- Methodological Answer :

- Acid-Base Behavior : The compound exhibits zwitterionic properties in water due to the carboxylic acid (pKa ~2.5) and amine (pKa ~9.5) groups. Titration with NaOH or HCl can map pH-dependent solubility, which peaks near physiological pH (7.4) .

- Solubility : Low polarity of the cyclobutane ring reduces solubility in polar solvents (e.g., water: <1 mg/mL at 25°C), necessitating DMSO or THF for dissolution in biological assays .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing enantiopure this compound?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis are critical. For example, using (R)- or (S)-BINAP ligands in palladium-catalyzed cyclopropanation ensures enantioselectivity (>90% ee). Circular dichroism (CD) spectroscopy and chiral HPLC (e.g., Chiralpak IA column) validate enantiopurity. Computational modeling (DFT) predicts steric hindrance in transition states to optimize catalyst selection .

Q. What experimental methods are used to analyze the biological interactions of this compound with protein targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) to receptors like G-protein-coupled receptors (GPCRs). A 2023 study reported K values of 120 nM for neurokinin-1 receptor binding .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions. For instance, entropy-driven binding (ΔS > 0) was observed with cyclooxygenase-2 (COX-2) due to hydrophobic interactions with the cyclobutane ring .

Q. How can researchers resolve contradictions in experimental data, such as discrepancies between computational predictions and crystallographic results?

- Methodological Answer :

- Multi-Method Validation : Combine SCXRD with neutron diffraction to resolve hydrogen atom positions, which are often ambiguous in X-ray data. For example, SHELXL refinement with anisotropic displacement parameters (ADPs) corrects for thermal motion artifacts in the amine group .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., explicit water models) to explain deviations between predicted (DFT) and observed (experimental) bond angles. A 2024 study used AMBER force fields to reconcile a 5° discrepancy in cyclobutane ring puckering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.